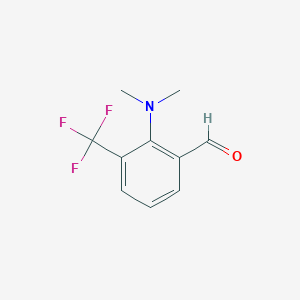

2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde

Description

2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde is a benzaldehyde derivative featuring a dimethylamino (-N(CH₃)₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position. For instance, trifluoromethyl-substituted aldehydes are often precursors in drug synthesis, while dimethylamino groups enhance solubility and modulate electronic properties .

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

2-(dimethylamino)-3-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C10H10F3NO/c1-14(2)9-7(6-15)4-3-5-8(9)10(11,12)13/h3-6H,1-2H3 |

InChI Key |

BJLGKPYWAWPCRB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC=C1C(F)(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The dimethylamino and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Synthetic Applications

- Reagent in Organic Synthesis :

- Formation of Azaheterocycles :

Medicinal Chemistry Applications

-

Inhibition Studies :

- Research indicates that derivatives of this compound exhibit inhibitory activity against key enzymes such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). For instance, compounds derived from this benzaldehyde have demonstrated potent inhibition with IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for neurodegenerative diseases .

- Neuroprotective Effects :

Material Science Applications

- Fluorinated Materials :

Case Studies

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Benzaldehyde Derivatives with Trifluoromethyl Groups

Key Observations :

- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated aldehydes like 2-benzyloxybenzaldehyde.

Compounds with Dimethylamino and Trifluoromethyl Groups

Key Observations :

- The thiourea derivative (CAS 620960-26-1) shares the dimethylamino and trifluoromethyl groups but incorporates a cyclohexyl-thiourea backbone, making it a chiral catalyst or receptor-binding agent .

- Triazine-based herbicides (e.g., metsulfuron methyl ester) utilize sulfonylurea and triazine moieties for pesticidal activity, diverging from the benzaldehyde core of the target compound .

Functional Group Impact on Properties

- Trifluoromethyl Group : Enhances chemical stability and lipophilicity, critical for agrochemicals (e.g., ethametsulfuron methyl ester ) and pharmaceuticals.

- Dimethylamino Group: Increases solubility in polar solvents and may act as a directing group in electrophilic substitution reactions.

- Benzaldehyde Core : Provides a reactive aldehyde group for condensation or nucleophilic addition, distinguishing it from ester or thiourea-based analogs .

Biological Activity

2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings related to its biological properties, including cytotoxicity, antibacterial activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dimethylamino group and a trifluoromethyl substituent on a benzaldehyde backbone. These functional groups contribute to its unique chemical reactivity and biological profile.

Cytotoxicity

Research has indicated that this compound exhibits moderate cytotoxic effects against various cancer cell lines. For instance, in a study evaluating its efficacy against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines, the compound demonstrated an IC50 value of approximately 86 μM against WRL-68 cells, suggesting potential as an anticancer agent .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. A series of derivatives based on similar structures were tested against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The results indicated that modifications in the side chains significantly influenced antibacterial potency, with longer side chains generally enhancing activity .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| Related Compound A | B. subtilis | 16 µg/mL |

| Related Compound B | E. faecalis | 8 µg/mL |

The biological activity of this compound is likely mediated through multiple mechanisms. Its ability to inhibit key enzymes involved in cellular signaling pathways has been suggested as a primary mode of action. For example, studies on similar compounds indicate that interactions with active site residues of target enzymes are crucial for their inhibitory effects .

Case Studies and Applications

- Anticancer Research : In vitro studies have shown that the compound not only inhibits cell proliferation but may also induce apoptosis in cancer cells. The mechanism involves activation of caspases and modulation of apoptotic markers, indicating its potential as a lead compound in cancer therapy .

- Antibacterial Studies : The compound's derivatives were evaluated for their synergistic effects when combined with standard antibiotics like ciprofloxacin. Results indicated enhanced antibacterial efficacy against resistant strains, highlighting the importance of structure-activity relationships in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.